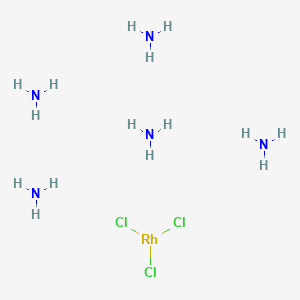
Chloropentaamminerhodium(III)chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropentamminerhodium(III) dichloride, also known as pentaamminechlororhodium(III) dichloride, is a coordination complex with the formula [Rh(NH3)5Cl]Cl2. This compound is part of the metal-ammine complexes family and is known for its distinctive yellow color. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloropentamminerhodium(III) dichloride is typically synthesized through the reaction of rhodium trichloride with ammonia in ethanol. The reaction involves the formation of the complex [Rh(NH3)5Cl]Cl2, where two chloride ions are labile, and the coordinated chloride ligand is not . The general reaction can be represented as follows:
[ \text{RhCl}_3 + 5 \text{NH}_3 + \text{HCl} \rightarrow [\text{Rh}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2 ]
Industrial Production Methods
Industrial production of chloropentamminerhodium(III) dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Chloropentamminerhodium(III) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.
Reduction Reactions: Treatment with zinc dust in the presence of ammonia can reduce the complex to form the hydride complex [RhH(NH3)5]2+.
Common Reagents and Conditions
Common reagents used in reactions with chloropentamminerhodium(III) dichloride include ammonia, zinc dust, and various anions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving chloropentamminerhodium(III) dichloride include substituted complexes and reduced species, such as the hydride complex [RhH(NH3)5]2+ .
Wissenschaftliche Forschungsanwendungen
Chloropentamminerhodium(III) dichloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of chloropentamminerhodium(III) dichloride involves its ability to form coordination complexes with various ligands. The compound can interact with biomolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Chloropentamminerhodium(III) dichloride can be compared with other similar compounds, such as:
Chloropentamminecobalt(III) chloride: This compound has a similar structure but contains cobalt instead of rhodium.
Chloropentammineiridium(III) chloride: This compound contains iridium and is used in various catalytic and industrial applications.
The uniqueness of chloropentamminerhodium(III) dichloride lies in its specific chemical properties and reactivity, which make it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
Cl3H15N5Rh |
|---|---|
Molekulargewicht |
294.41 g/mol |
IUPAC-Name |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChI-Schlüssel |
ICJGGTVWZZBROS-UHFFFAOYSA-K |
Kanonische SMILES |
N.N.N.N.N.Cl[Rh](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)

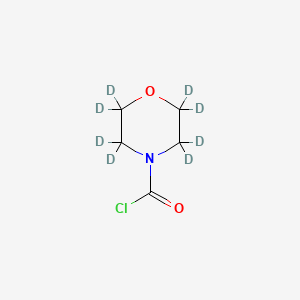
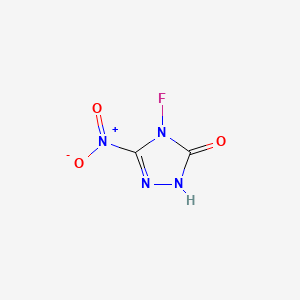

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
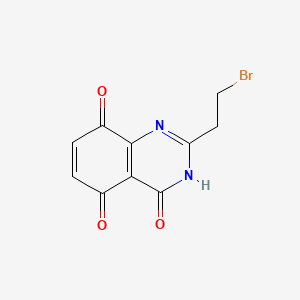

![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)

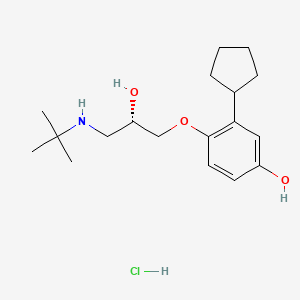
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)

